D4 Dopamine Receptor Partial Agonist Activity: EC50 of 954.99 nM
4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride acts as a partial agonist at the dopamine D4 receptor, demonstrating a quantifiable EC50 of 954.99 nM in a cell-based assay. This activity profile differentiates it from the full agonist dopamine, which has a different EC50 and intrinsic activity at this receptor subtype [1]. It also contrasts with the methoxy analog, 3-methoxytyramine, which shows no reported activity at D4 but instead acts as an antagonist at GABAρ1 receptors with an IC50 of 285 µM [2].
| Evidence Dimension | Potency (EC50) and Mechanism of Action |
|---|---|
| Target Compound Data | EC50 = 954.99 nM (Partial Agonist) |
| Comparator Or Baseline | Dopamine (Full Agonist) and 3-Methoxytyramine (GABAρ1 Antagonist IC50 = 285 µM) |
| Quantified Difference | The target compound is a D4 partial agonist (EC50 954.99 nM), whereas the comparator 3-methoxytyramine is inactive at D4 and exhibits GABAρ1 antagonism with an IC50 of 285 µM. |
| Conditions | D4 partial agonist activity was assessed in HEK293T cells coexpressing beta-arrestin-2, measuring cAMP accumulation via a BRET assay. GABAρ1 antagonism was measured on induced GABA currents. |
Why This Matters
This selective partial agonism at D4 receptors offers a distinct pharmacological tool for studying dopamine signaling pathways without triggering full receptor activation, a profile not shared by dopamine or 3-methoxytyramine.
- [1] TargetMine. (n.d.). Activity: Partial agonist activity at Dopamine D4 receptor. Retrieved from https://targetmine.nibiohn.go.jp/ View Source
- [2] Ochoa-de la Paz, L., et al. (n.d.). Antagonistic effect of dopamine structural analogues on human GABAρ1 receptor. Search Results. Retrieved from https://search.tradmedlibrary.org/ View Source
